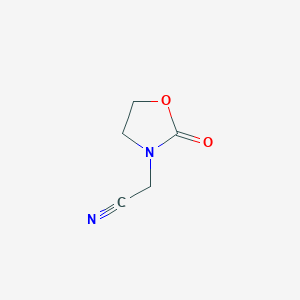![molecular formula C20H19FN2O2 B13110783 2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)
2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a fluoro-substituted phenyl ring, and an indole core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluoro-Substituted Phenyl Ring: This step involves the coupling of the fluoro-substituted phenyl ring to the indole core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formylation: The final step is the formylation of the compound, which can be done using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent for nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, Palladium catalysts
Major Products Formed
Oxidation: 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carboxylic acid
Reduction: 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
相似化合物的比较
Similar Compounds
- 2-(tert-Butyl)-7-((2-chloro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde
- 2-(tert-Butyl)-7-((2-bromo-4-formylphenyl)amino)-1H-indole-3-carbaldehyde
- 2-(tert-Butyl)-7-((2-methyl-4-formylphenyl)amino)-1H-indole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
属性
分子式 |
C20H19FN2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-tert-butyl-7-(2-fluoro-4-formylanilino)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H19FN2O2/c1-20(2,3)19-14(11-25)13-5-4-6-17(18(13)23-19)22-16-8-7-12(10-24)9-15(16)21/h4-11,22-23H,1-3H3 |
InChI 键 |
VVUOQSDHGDWENN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C2=C(N1)C(=CC=C2)NC3=C(C=C(C=C3)C=O)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



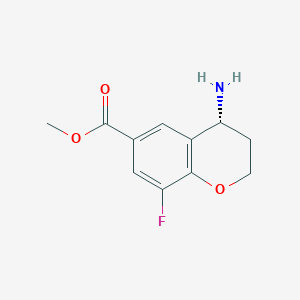
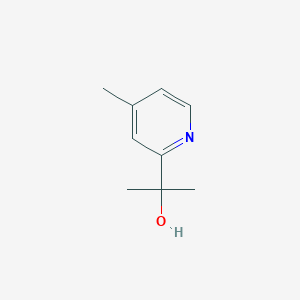
![2-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13110721.png)

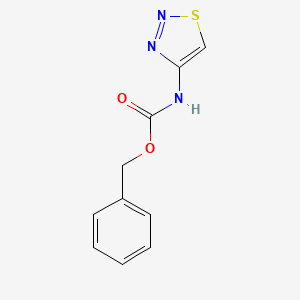
![8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13110732.png)
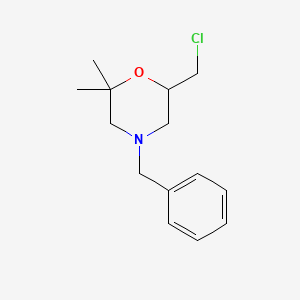
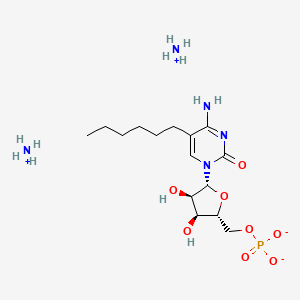

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)
